Trimethylsiloxytriethoxysilane is a silane compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The compound's ability to form bonds with substrates like silica and silicon wafers makes it a valuable agent in surface modification and other chemical processes. The studies provided offer insights into the interaction of similar silane compounds with different surfaces and their subsequent transformations.
The second study focuses on the trimethylsilylation of hydrolysed and polycondensed products of methyltriethoxysilane, which is structurally similar to trimethylsiloxytriethoxysilane2. The process occurs in an aqueous solution containing sodium ions, leading to the formation of five trimethylsilylated derivatives of methylsilsesquioxanes. These derivatives were detected by gas chromatography and identified by combined gas chromatograph-mass spectrometry. The ability to create these derivatives through trimethylsilylation suggests potential applications in the field of chromatography, where such derivatives could be used as standards or in the development of new chromatographic techniques. Additionally, the formation of these derivatives indicates that trimethylsiloxytriethoxysilane could be used in the synthesis of complex siloxane structures, which could have applications in materials science, coatings, and the creation of novel silicon-based materials.
The synthesis of trimethylsiloxytriethoxysilane typically involves the reaction of trimethylsiloxy groups with ethyl silicates or alkoxysilanes under controlled conditions. While specific detailed protocols may vary, the general approach includes:
The synthesis process can be monitored using techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of trimethylsiloxytriethoxysilane.
Trimethylsiloxytriethoxysilane features a molecular structure characterized by:
The molecular formula indicates that for every silicon atom, there are three methyl groups and three ethoxy groups, leading to a relatively bulky molecular structure that affects its interaction with other substances.
Trimethylsiloxytriethoxysilane participates in several chemical reactions, including:
These reactions are typically influenced by factors such as temperature, pH, and the presence of catalysts.
The mechanism of action for trimethylsiloxytriethoxysilane primarily involves its ability to form covalent bonds with hydroxylated surfaces or other silanol groups. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, allowing for:
This mechanism is crucial in applications such as coatings, adhesives, and sealants where enhanced durability and moisture resistance are desired.
Trimethylsiloxytriethoxysilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications that require stability under thermal stress and resistance to moisture.
Trimethylsiloxytriethoxysilane finds extensive applications across multiple fields:
Tris(trimethylsiloxy)silylethyltriethoxysilane (CAS 1356114-66-3) is a complex organosilicon compound with the molecular formula C₁₇H₄₆O₆Si₅ and a molecular weight of 486.97 g/mol. Its structure features a central silicon atom bonded to an ethyl group terminating in a triethoxysilyl unit [–CH₂CH₂Si(OC₂H₅)₃], while the remaining three substituents are trimethylsiloxy groups [–OSi(CH₃)₃]. This configuration creates a hybrid molecule with both hydrolytically sensitive ethoxy groups (–OC₂H₅) and sterically bulky tris(trimethylsiloxy) moieties [5] [9].
The IUPAC name is 1,1,1,5,5,5-Hexamethyl-3-(2-(triethoxysilyl)ethyl)-3-((trimethylsilyl)oxy)trisiloxane, reflecting its trisiloxane backbone. The ethyl bridge between the triethoxysilyl and trisiloxane groups distinguishes it from simpler alkoxysilanes, enabling dual functionality: the triethoxy sites offer reactivity toward substrates, while the tris(trimethylsiloxy) groups confer steric bulk and hydrophobicity [5] [8].
This compound is a colorless liquid at ambient conditions with a density of 0.919 g/mL. It exhibits a boiling point of 140°C at 0.2 mmHg and a refractive index of 1.4078 (20°C). Its low viscosity (0.6 cSt at 25°C) facilitates diffusion into substrates, while the hydrolytic sensitivity rating of 7 (on a scale of 1–10) indicates slow reactivity with ambient moisture, enabling controlled processing in industrial applications [3] [5].
Table 1: Key Physicochemical Properties of Tris(trimethylsiloxy)silylethyltriethoxysilane
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 486.97 g/mol | - |
Density | 0.919 g/mL | 25°C |
Boiling Point | 140°C | 0.2 mmHg |
Refractive Index | 1.4078 | 20°C |
Hydrolytic Sensitivity | 7 (slow water reaction) | Standard scale |
Viscosity | 0.6 cSt | 25°C |
The presence of both hydrolyzable (triethoxy) and non-hydrolyzable (tris(trimethylsiloxy)) groups creates a polarity gradient. This allows partial hydrolysis under mild conditions, forming intermediates that retain hydrophobic trimethylsilyl groups, thereby limiting water ingress in treated materials [8] [9].
Organosilicon chemistry emerged in the mid-20th century, but tris(trimethylsiloxy)silylethyltriethoxysilane represents a specialized innovation from the early 21st century. Its development parallels advances in functional silane design, where molecular architectures balance reactivity and steric effects. Key milestones include:
Unlike commodity silanes (e.g., tetraethoxysilane), this compound remains a low-volume product due to intricate synthesis. Its evolution exemplifies the shift toward tailored organosilicons with spatially segregated reactive and inert zones [5] [9].
Tris(trimethylsiloxy)silylethyltriethoxysilane occupies a unique niche among alkoxysilanes due to its high molecular weight (486.97 g/mol) and multifunctionality. The following table contrasts it with structurally related compounds:
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